molecular formula C24H28N4O B6134243 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6134243
M. Wt: 388.5 g/mol
InChI Key: OIXXCPJFLZUWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTAP, is a selective antagonist of the kappa opioid receptor. It has been widely used in scientific research to study the role of the kappa opioid receptor in various physiological and pathological processes.

Mechanism of Action

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. By binding to the kappa opioid receptor, 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide blocks the binding of endogenous opioid peptides, such as dynorphin, and prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to modulate a variety of physiological and biochemical processes, including pain perception, stress responses, and drug addiction. It has also been implicated in the regulation of mood and affective states. 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have both acute and chronic effects on these processes, depending on the dose and duration of treatment.

Advantages and Limitations for Lab Experiments

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for laboratory experiments, including its high selectivity for the kappa opioid receptor, its stability in aqueous solutions, and its availability from commercial sources. However, 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its relatively low potency compared to other kappa opioid receptor antagonists, its limited solubility in organic solvents, and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide and the kappa opioid receptor. One area of interest is the development of more potent and selective kappa opioid receptor antagonists for therapeutic use. Another area of interest is the investigation of the role of the kappa opioid receptor in the regulation of mood and affective states, and the potential for kappa opioid receptor antagonists as novel treatments for psychiatric disorders. Additionally, the development of new imaging techniques and biomarkers for the kappa opioid receptor could facilitate the study of its role in various physiological and pathological processes.

Synthesis Methods

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method is solid-phase synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified by chromatography.

Scientific Research Applications

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively used in scientific research to study the role of the kappa opioid receptor in various physiological and pathological processes. It has been shown to modulate pain perception, stress responses, and drug addiction. 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has also been used to investigate the potential therapeutic applications of kappa opioid receptor antagonists in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

1-cyclohexyl-N-(3,3-diphenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c29-24(23-18-28(27-26-23)21-14-8-3-9-15-21)25-17-16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-2,4-7,10-13,18,21-22H,3,8-9,14-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXXCPJFLZUWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.